molecular formula C22H19FN2O3S B2710745 ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate CAS No. 478260-22-9

ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate

Cat. No.: B2710745
CAS No.: 478260-22-9
M. Wt: 410.46
InChI Key: FXJSFHJRESZRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate is a substituted 4H-pyran derivative characterized by a 4-fluorophenyl group at position 4, a phenylsulfanylmethyl substituent at position 2, and an ethyl ester at position 2. Its synthesis typically involves multicomponent reactions (MCRs) using aldehydes, malononitrile, and active methylene compounds under basic or catalytic conditions . The presence of electron-withdrawing groups (e.g., cyano, fluorophenyl) and sulfur-containing substituents (e.g., phenylsulfanylmethyl) contributes to its unique electronic and steric properties, which influence reactivity and intermolecular interactions .

Properties

IUPAC Name

ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(phenylsulfanylmethyl)-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-2-27-22(26)20-18(13-29-16-6-4-3-5-7-16)28-21(25)17(12-24)19(20)14-8-10-15(23)11-9-14/h3-11,19H,2,13,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJSFHJRESZRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)F)C#N)N)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C21H19FN2O3
  • Molecular Weight : 364.38 g/mol
  • CAS Number : 317843-65-5
  • Structural Features : The compound contains a pyran ring, an amino group, and a cyano group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the pyran ring.
  • Introduction of the cyano and amino groups.
  • Alkylation with phenylsulfanyl methyl groups.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, research focusing on similar pyran derivatives has shown promising results against various cancer cell lines:

Compound Cell Line IC50 (μM) Mechanism of Action
Compound AMDA-MB-231 (Breast)27.6Induction of apoptosis and cell cycle arrest
Ethyl CompoundMDA-MB-231Not specifiedPotentially similar to Compound A

The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the pyran ring significantly influence the cytotoxicity against cancer cells .

Antimicrobial Activity

Ethyl 6-amino-5-cyano derivatives have also been evaluated for their antimicrobial properties. Preliminary findings suggest that they exhibit activity against several bacterial strains, possibly through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

Research has indicated that compounds with similar structures can act as inhibitors of specific enzymes involved in cancer progression and microbial resistance. For example, some derivatives have shown to inhibit the activity of topoisomerases, which are crucial for DNA replication in cancer cells .

Case Studies

  • Study on MDA-MB-231 Cells : A study demonstrated that derivatives of this compound significantly inhibited the proliferation of MDA-MB-231 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like paclitaxel .
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial effects against Gram-positive and Gram-negative bacteria, showcasing the compound's potential as a lead for developing new antibiotics .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-amino-5-cyano derivatives have been investigated for their biological activities, particularly as potential therapeutic agents.

Anticancer Activity

Research indicates that compounds similar to ethyl 6-amino-5-cyano derivatives exhibit significant anticancer properties. For instance, studies have shown that the introduction of cyano and amino groups can enhance the cytotoxicity against various cancer cell lines.

Case Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that pyran derivatives with cyano substitutions displayed selective cytotoxicity towards breast cancer cells, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. The presence of the pyran ring and the cyano group contributes to its effectiveness against bacterial strains.

Case Study : In a comparative study, ethyl 6-amino-5-cyano derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Organic Synthesis

Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate serves as an important intermediate in organic synthesis.

Synthesis of Complex Molecules

The compound can be utilized as a building block for synthesizing more complex molecular architectures. Its functional groups allow for various chemical transformations.

Example Reaction :
The compound can undergo nucleophilic substitution reactions due to the presence of the cyano and carboxylate groups, facilitating the synthesis of diverse derivatives .

Material Science Applications

In material science, derivatives of pyran compounds are explored for their potential use in creating novel polymers and materials due to their unique electronic properties.

Summary Table of Applications

Application AreaDescriptionRelevant Studies
Medicinal ChemistryAnticancer and antimicrobial properties , ,
Organic SynthesisIntermediate for complex molecule synthesis ,
Material SciencePotential use in novel polymers and materials-

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound enhances electron deficiency at the pyran ring compared to analogs with alkyl (e.g., isopropyl in ) or non-fluorinated aryl groups (e.g., 4-methylphenyl in ). This affects reactivity in nucleophilic additions and hydrogen-bonding interactions .
  • Crystallographic Behavior: Analogs such as ethyl 6-amino-4-isopropyl-2-methyl-4H-pyran-3-carboxylate exhibit hydrogen-bonded chains via N–H⋯N and N–H⋯O interactions, stabilizing crystal packing . In contrast, the target compound’s phenylsulfanylmethyl group may promote alternate packing modes due to sulfur’s polarizability .

Q & A

Basic: What are the optimal synthetic routes for preparing ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate?

Methodological Answer:
The synthesis typically involves multi-component reactions (MCRs) under controlled conditions. A common approach includes:

  • Step 1: Condensation of malononitrile with ethyl acetoacetate in the presence of a base (e.g., triethylamine) to form the pyran core .
  • Step 2: Introduction of the 4-(4-fluorophenyl) group via nucleophilic substitution or cycloaddition, requiring anhydrous solvents (e.g., dichloromethane) and reflux conditions .
  • Step 3: Functionalization with the phenylsulfanyl moiety using thiol-based reagents, often requiring inert atmospheres (N₂/Ar) to prevent oxidation .
    Key Parameters:
  • Temperature control (60–80°C) to avoid side reactions.
  • Solvent selection (e.g., ethanol or acetonitrile) to enhance yield (reported 65–75% purity) .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .
  • Spectroscopy:
    • NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., δ 6.8–7.2 ppm for aromatic protons) .
    • IR: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 451.12 .

Advanced: What crystallographic techniques are suitable for resolving ambiguities in the compound’s 3D structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD):
    • Grow crystals via slow evaporation in ethanol/dichloromethane (1:1) .
    • Use SHELX programs (SHELXD for solution, SHELXL for refinement) to resolve torsional angles (e.g., C13—O3—C14 = 116.5°) and hydrogen bonding .
    • Validate with R factors (<0.05 for high-resolution data) .
  • ORTEP-3: Generate thermal ellipsoid diagrams to visualize atomic displacement parameters .

Advanced: How can computational methods predict the compound’s bioactivity against specific enzyme targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases).
    • Prepare the ligand: Optimize geometry with Gaussian 09 (B3LYP/6-31G*) and assign charges via AM1-BCC .
    • Dock into target pockets (e.g., PDB: 1ATP) and analyze binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .

Advanced: What strategies mitigate discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardized Assays:
    • Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
    • Validate via dose-response curves (IC₅₀ values) with triplicate measurements .
  • Metabolite Profiling:
    • Employ LC-MS/MS to identify degradation products (e.g., hydrolysis of the ester group) that may alter activity .
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to resolve outliers in IC₅₀ datasets .

Basic: How can the compound’s stability under varying pH and temperature conditions be assessed?

Methodological Answer:

  • Accelerated Stability Testing:
    • Incubate samples at pH 2–10 (37°C, 72 hrs) and analyze degradation via HPLC .
    • High thermal stability observed up to 150°C (TGA analysis) .
  • Light Sensitivity: Store in amber vials to prevent photodegradation of the phenylsulfanyl group .

Advanced: What synthetic modifications enhance the compound’s solubility without compromising bioactivity?

Methodological Answer:

  • PEGylation: Introduce polyethylene glycol (PEG) chains at the amino group via reductive amination (e.g., PEG-5000, 80°C, 24 hrs) .
  • Salt Formation: React with HCl to form a hydrochloride salt, improving aqueous solubility (tested via shake-flask method) .
  • Prodrug Design: Ester hydrolysis to carboxylate form enhances solubility in physiological buffers (pH 7.4) .

Basic: What spectroscopic techniques differentiate this compound from structurally similar pyran derivatives?

Methodological Answer:

  • ¹H NMR: Distinct signals for the 4-(4-fluorophenyl) group (doublet at δ 7.1–7.3 ppm, J = 8.5 Hz) and phenylsulfanyl methyl (singlet at δ 3.8 ppm) .
  • XPS: Fluorine 1s peak at 687 eV confirms the presence of the 4-fluorophenyl substituent .

Advanced: How can in silico ADMET profiling guide preclinical development?

Methodological Answer:

  • Software Tools:
    • SwissADME: Predict bioavailability (TPSA > 90 Ų suggests poor permeability) and CYP450 interactions .
    • ProTox-II: Estimate toxicity (LD₅₀ ~300 mg/kg in rodents) and hepatotoxicity risks .
  • Permeability Assays: Parallel Artificial Membrane Permeability Assay (PAMPA) to validate Caco-2 cell predictions .

Advanced: What crystallographic evidence supports the compound’s conformational flexibility in solution?

Methodological Answer:

  • Variable-Temperature XRD: Analyze torsion angles (e.g., C8—C9—O1—C10 = 165.8°) at 100–300 K to detect rotational barriers .
  • NMR Relaxation: Measure T₁/T₂ times to quantify bond rotation rates (e.g., phenylsulfanyl group: τₐ = 1.2 ns) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.